Cas no 351002-90-9 (4-Ethynylphenylacetonitrile)

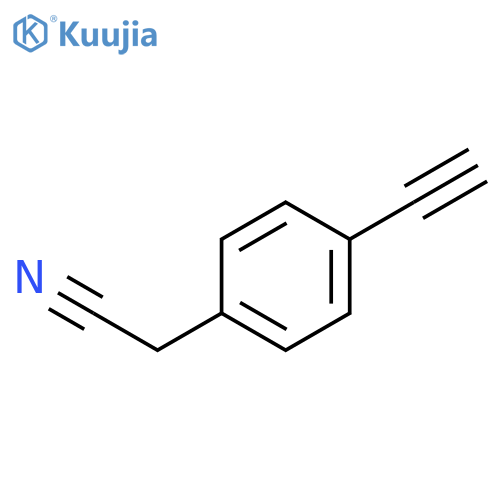

4-Ethynylphenylacetonitrile structure

商品名:4-Ethynylphenylacetonitrile

4-Ethynylphenylacetonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Ethynylphenylacetonitrile

- (4-Ethynylphenyl)acetonitrile

- Benzeneacetonitrile,4-ethynyl

- 4-Ethynylbenzeneacetonitrile

- 2-(4-ethynylphenyl)acetonitrile

- Benzeneacetonitrile, 4-ethynyl-

- 4-Ethynyl-benzeneacetonitrile

- KSC497S1L

- CZUBOLAETAAHLA-UHFFFAOYSA-N

- TRA0097871

- FCH1120366

- ST2411400

- AX8208892

- AB0024401

- W5671

- J-019896

- DTXSID10581739

- 351002-90-9

- 4-Ethynylphenylacetonitrile, 97%

- EN300-1844486

- AKOS015836153

- CS-W016438

- SCHEMBL350733

- C10H7N

- MFCD05664204

- DS-13894

- SY021680

- F0001-1017

-

- MDL: MFCD05664204

- インチ: 1S/C10H7N/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H,7H2

- InChIKey: CZUBOLAETAAHLA-UHFFFAOYSA-N

- ほほえんだ: N#CC([H])([H])C1C([H])=C([H])C(C#C[H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 141.057849g/mol

- ひょうめんでんか: 0

- XLogP3: 1.8

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 2

- どういたいしつりょう: 141.057849g/mol

- 単一同位体質量: 141.057849g/mol

- 水素結合トポロジー分子極性表面積: 23.8Ų

- 重原子数: 11

- 複雑さ: 204

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.05

- ふってん: 259 ºC

- フラッシュポイント: 111 ºC

- 屈折率: n20/D 1.5630(lit.)

- すいようせい: Slightly soluble in water.

- PSA: 23.79000

- LogP: 1.73398

- かんど: 熱に敏感である

4-Ethynylphenylacetonitrile セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H312-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: 26-36

-

危険物標識:

- 危険レベル:6.1

- ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C(BD208892)

4-Ethynylphenylacetonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Ethynylphenylacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0001-1017-5g |

4-Ethynylphenylacetonitrile |

351002-90-9 | 95%+ | 5g |

$75.0 | 2023-09-07 | |

| abcr | AB438083-1 g |

4-Ethynylphenylacetonitrile, 95%; . |

351002-90-9 | 95% | 1g |

€104.20 | 2023-07-18 | |

| abcr | AB438083-10 g |

4-Ethynylphenylacetonitrile, 95%; . |

351002-90-9 | 95% | 10g |

€239.80 | 2023-07-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E138707-1g |

4-Ethynylphenylacetonitrile |

351002-90-9 | ≥95% | 1g |

¥161.90 | 2023-09-03 | |

| Life Chemicals | F0001-1017-0.5g |

4-Ethynylphenylacetonitrile |

351002-90-9 | 95%+ | 0.5g |

$23.0 | 2023-09-07 | |

| Chemenu | CM252415-25g |

4-Ethynylphenylacetonitrile |

351002-90-9 | 95+% | 25g |

$327 | 2021-06-16 | |

| TRC | E254381-1g |

4-ethynylphenylacetonitrile |

351002-90-9 | 1g |

$ 80.00 | 2022-06-05 | ||

| TRC | E254381-500mg |

4-ethynylphenylacetonitrile |

351002-90-9 | 500mg |

$ 65.00 | 2022-06-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E829795-1g |

4-Ethynylphenylacetonitrile |

351002-90-9 | 97% | 1g |

¥194.00 | 2022-01-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-311024-1 g |

4-Ethynylphenylacetonitrile, |

351002-90-9 | 1g |

¥887.00 | 2023-07-11 |

4-Ethynylphenylacetonitrile 関連文献

-

G. Arun Kumar,P. Gomathi Priya,M. Alagar New J. Chem. 2018 42 5767

-

Anissa Beghennou,Geoffrey Gontard,Hélo?se Dossmann,Kévin Passador,Serge Thorimbert,Vincent Corcé,Candice Botuha Org. Biomol. Chem. 2023 21 2976

-

Ahmed Al Otaibi,Christopher P. Gordon,Jayne Gilbert,Jennette A. Sakoff,Adam McCluskey RSC Adv. 2014 4 19806

351002-90-9 (4-Ethynylphenylacetonitrile) 関連製品

- 86-29-3(Diphenylacetonitrile)

- 141-93-5(1,3-DIETHYLBENZENE)

- 326-62-5(2-Fluorobenzyl Cyanide)

- 132-75-2(2-(Naphthalen-1-yl)acetonitrile)

- 77-57-6(1-Phenylcyclopentanecarbonitrile)

- 98-06-6(tert-Butylbenzene)

- 101-81-5(benzylbenzene)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量